molecular formula C7H16BNO4 B13452480 (((tert-Butoxycarbonyl)(methyl)amino)methyl)boronic acid

(((tert-Butoxycarbonyl)(methyl)amino)methyl)boronic acid

Cat. No.: B13452480
M. Wt: 189.02 g/mol
InChI Key: DNAUCLMJQJWFCC-UHFFFAOYSA-N
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Description

({(tert-butoxy)carbonylamino}methyl)boronic acid: is a compound that combines the properties of boronic acids and carbamates. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and applications. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The boronic acid moiety can be introduced through various methods, including the reaction of an organoborane with an appropriate electrophile.

Industrial Production Methods: Industrial production of ({(tert-butoxy)carbonylamino}methyl)boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ({(tert-butoxy)carbonylamino}methyl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid moiety can interact with diols and other nucleophiles, while the Boc-protected amine can be deprotected under acidic conditions to reveal a reactive amine group. This dual functionality allows the compound to participate in a wide range of chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of ({(tert-butoxy)carbonylamino}methyl)boronic acid lies in its combination of boronic acid and carbamate functionalities. This allows it to participate in a broader range of reactions and applications compared to compounds with only one of these functionalities .

Properties

Molecular Formula

C7H16BNO4

Molecular Weight

189.02 g/mol

IUPAC Name

[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methylboronic acid

InChI

InChI=1S/C7H16BNO4/c1-7(2,3)13-6(10)9(4)5-8(11)12/h11-12H,5H2,1-4H3

InChI Key

DNAUCLMJQJWFCC-UHFFFAOYSA-N

Canonical SMILES

B(CN(C)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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